4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 191.01 g/mol. It is characterized by a pyrimidine ring substituted at the 4 and 6 positions with chlorine atoms and at the 2 position with a methyl group, along with an aldehyde functional group at the 5 position. This compound is known for its potential applications in various fields, particularly in medicinal chemistry and agriculture .
As mentioned earlier, there is no current information available on the specific biological activity or mechanism of action of 4,6-DCMP.
Due to the lack of specific data on 4,6-DCMP, it is advisable to handle it with caution assuming potential hazards:
While several chemical suppliers offer this compound, none provide detailed information on its established research uses [, , ].
Given the structural similarities to other pyrimidine derivatives with established biological activities, 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde could potentially be explored in various research areas, including:
The chemical reactivity of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde can be attributed to its electrophilic aldehyde group, which can participate in nucleophilic addition reactions. It may undergo:
The synthesis of 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde typically involves:
4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde has several notable applications:
Several compounds share structural similarities with 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde. Below is a comparison highlighting its uniqueness:
The distinct presence of both chlorine and an aldehyde group in 4,6-Dichloro-2-methylpyrimidine-5-carbaldehyde contributes to its unique reactivity and potential applications compared to these similar compounds.
Phosphorus oxychloride (POCl₃) remains the cornerstone reagent for introducing chlorine atoms into pyrimidine systems. The reaction typically involves heating hydroxylated precursors with excess POCl₃ under solvent-free or low-solvent conditions. For 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde, the chlorination targets the 4- and 6-hydroxyl groups of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.
Key advancements include the use of sealed reactors to minimize POCl₃ waste and enhance safety. In one protocol, equimolar POCl₃ and pyridine were heated at 140–160°C for 2 hours, achieving >90% yield with minimal byproducts. The solvent-free method reduces environmental impact and simplifies purification, as excess POCl₃ is avoided.
Mechanistic Insight:
POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the conversion of hydroxyl groups to chlorides via intermediate phosphorodichloridic acid formation. Pyridine neutralizes HCl, preventing side reactions such as hydrolysis.
Regioselective chlorination remains challenging due to the pyrimidine ring’s electronic symmetry. Copper-catalyzed systems have emerged to direct substitutions to specific positions. For example, Cu(OAc)₂ with para-toluenesulfonyl chloride (TsCl) enables C2–H chlorination of indole-pyrimidine hybrids, achieving 70–92% yields.
Nickel-based catalysts (e.g., NiTiO₃/montmorillonite) further enhance selectivity in microwave-assisted reactions. These systems reduce reaction times to 5 minutes while maintaining >90% yield.
Table 1: Catalytic Systems for Regioselective Chlorination
| Catalyst | Substrate | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Cu(OAc)₂ | Indole-pyrimidine hybrids | 70–92 | C2 position | |
| NiTiO₃/K30 | Pyrimidine aldehydes | 88–95 | C5 position |
Solvent choice critically influences cyclization and functional group stability. Polar aprotic solvents like dimethylformamide (DMF) optimize Vilsmeier–Haack formylation, yielding 61% of 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde. In contrast, nonpolar solvents (e.g., benzene) reduce yields to 48% due to poor solubility of intermediates.
Water as a solvent has been explored for its eco-friendly profile. Hydrochloric acid-mediated amination in water achieves faster reaction rates than in alcoholic solvents, though excessive acid promotes solvolysis.
Table 2: Solvent Impact on Pyrimidine Synthesis
| Solvent | Reaction Type | Yield (%) | Key Advantage | |
|---|---|---|---|---|
| DMF | Vilsmeier–Haack formylation | 61 | High solubility | |
| 1,2-Dichloroethane | Chlorination | 50 | Moderate polarity | |
| Water | Amination | 85–94 | Environmentally benign |
Microwave irradiation accelerates reaction kinetics through uniform heating. A NiTiO₃/montmorillonite-catalyzed synthesis of 4-amino pyrimidines achieved 88–95% yields in 5 minutes, compared to 6 hours under conventional heating.
Key Parameters:
Case Study:
Microwave-assisted Knoevenagel condensation between aldehydes and malononitrile followed by cyclization with acetamidine yielded 2-methyl-4-amino-pyrimidine-5-carbonitriles in 92% yield.
Triphosgene (BTC) offers a safer alternative to phosgene (COCl₂) due to its solid state and controlled reactivity. In chlorinating aliphatic alcohols, triphosgene-pyridine systems achieve 85–95% yields with inversion of stereochemistry, whereas phosgene requires stringent temperature control.
Advantages of Triphosgene:
Table 3: Triphosgene vs. Phosgene Performance
| Parameter | Triphosgene | Phosgene |
|---|---|---|
| Yield (%) | 85–95 | 70–88 |
| Reaction Time | 2–4 hours | 6–8 hours |
| Byproducts | Minimal | HCl, CO₂ |
The nucleophilic aromatic substitution reactions of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde exhibit distinctive regioselectivity patterns that are fundamentally governed by the electron-deficient nature of the pyrimidine ring system [2] [20]. The presence of two chlorine atoms at the 4 and 6 positions creates highly electrophilic carbon centers that are susceptible to nucleophilic attack, with the relative reactivity being influenced by both electronic and steric factors [7] [20].
Mechanistic studies reveal that nucleophilic aromatic substitution in dichloropyrimidines typically follows an addition-elimination pathway through Meisenheimer-type intermediates [2] [7]. The electron-withdrawing nitrogen atoms at positions 1 and 3 of the pyrimidine ring significantly enhance the electrophilicity of adjacent carbon centers, making both C4 and C6 positions potential sites for nucleophilic attack [20] [33]. However, the regioselectivity between these positions is not simply predictable based on symmetry considerations alone [5] [16].
Experimental investigations demonstrate that the C4 position generally exhibits higher reactivity toward nucleophilic substitution compared to the C6 position in most dichloropyrimidine systems [4] [7]. This preference can be attributed to the slightly greater stabilization of the anionic intermediate formed upon nucleophilic attack at C4, where the developing negative charge is better delocalized through the pyrimidine π-system [20] [22]. The presence of the aldehyde group at the 5-position further modulates this reactivity pattern by providing additional electron-withdrawing character that influences the charge distribution in the transition state [2] .
Kinetic studies of nucleophilic aromatic substitution reactions with various nucleophiles reveal significant variations in reaction rates depending on the nature of the attacking species [37] [38]. Strong nucleophiles such as alkoxides and amines typically exhibit second-order kinetics, with rate constants varying by several orders of magnitude depending on the specific reaction conditions and nucleophile basicity [37]. The activation energies for these transformations generally range from 60 to 90 kilojoules per mole, reflecting the substantial energy barrier associated with the formation of the negatively charged intermediate [38].
The aldehyde functionality at the 5-position of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde serves as a highly reactive electrophilic center that readily participates in various condensation reactions [6] [9]. The electron-withdrawing effect of the dichloropyrimidine system significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition compared to simple aliphatic or aromatic aldehydes [11] [35].
Condensation reactions involving the aldehyde group typically proceed through nucleophilic addition mechanisms where the attacking nucleophile forms a tetrahedral intermediate that subsequently undergoes elimination to yield the final condensation product [11] [35]. The kinetics of these reactions are strongly influenced by the nature of the nucleophile, with primary amines showing particularly high reactivity toward imine formation [9] [39]. Studies indicate that the formation of imines from pyrimidine carbaldehydes can occur with rate constants on the order of 10⁻³ to 10⁻⁵ M⁻¹s⁻¹ under physiological conditions [39].
The aldol condensation reactions of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde exhibit distinctive mechanistic features compared to simple aldehydes [35] [36]. The presence of the electron-deficient pyrimidine ring system alters the enolate chemistry and influences the stereochemical outcome of the condensation process [6] [35]. Kinetic investigations reveal that acid-catalyzed aldol condensations typically follow complex rate laws that depend on both the aldehyde concentration and the acidity of the reaction medium [36] [40].
The reactivity of the aldehyde group is further modulated by intramolecular interactions with the pyrimidine nitrogen atoms [9] [25]. These interactions can lead to the formation of hydrogen-bonded complexes that stabilize certain conformational arrangements and influence the approach of external nucleophiles [25] [39]. Computational studies suggest that such intramolecular hydrogen bonding can alter the activation barriers for condensation reactions by 10-20 kilojoules per mole [25].
The methyl group at the 2-position of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde introduces significant steric constraints that profoundly influence the geometries of transition states in various chemical transformations [12] [13] [17]. These steric effects are particularly pronounced in nucleophilic aromatic substitution reactions where the approach angle of the nucleophile is critically important for optimal orbital overlap [13] [14].
Computational analysis of transition state structures reveals that the methyl substituent creates a steric hindrance zone that preferentially directs nucleophilic attack away from the sterically congested region [15] [17]. This steric influence is manifested as increased activation energies for reactions that require the nucleophile to approach from directions that would lead to unfavorable van der Waals interactions with the methyl group [13] [17]. The magnitude of this steric effect typically ranges from 5 to 15 kilojoules per mole, depending on the size and shape of the attacking nucleophile [12] [17].
The steric impact of the methyl group is particularly evident in reactions involving bulky nucleophiles such as tertiary amines or sterically hindered alkoxides [14] [18]. In these cases, the methyl substituent can completely block certain reaction pathways, forcing the reaction to proceed through alternative mechanisms with higher activation barriers [14] [17]. Molecular modeling studies demonstrate that the effective steric radius of the methyl group extends approximately 3.5 to 4.0 Angstroms from the carbon center, creating a cone of steric exclusion that influences nucleophile approach trajectories [15] [17].
The conformational preferences of the molecule are also significantly affected by the methyl substituent, with ground state destabilization contributing to the overall reaction energetics [13] [15]. The methyl group adopts preferential orientations that minimize steric interactions with adjacent atoms, leading to specific conformational populations that influence the reactivity profile of the compound [17]. These conformational effects are particularly important in understanding the temperature dependence of reaction rates, as higher temperatures can populate higher-energy conformers that may exhibit different reactivity patterns [12] [15].
Advanced computational methods have provided unprecedented insights into the complex regioselectivity patterns observed in reactions of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde [19] [20] [22]. Density functional theory calculations using hybrid functionals such as B3LYP and ωB97X-D have proven particularly effective in modeling the electronic structure and reactivity of this compound [19] [21] [23].
The dichotomous regioselectivity observed in nucleophilic aromatic substitution reactions can be rationalized through analysis of the lowest unoccupied molecular orbital distribution [20] [22]. Computational studies reveal that the LUMO of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde exhibits significant density at both the C4 and C6 positions, with subtle differences in orbital coefficients that correlate with experimentally observed selectivity patterns [20] [24]. The LUMO energy typically ranges from -2.5 to -3.0 electron volts, indicating high electrophilicity [19] [22].
Frontier molecular orbital analysis demonstrates that the regioselectivity is not solely determined by ground state electronic properties but is significantly influenced by the specific transition state geometries and energetics [21] [23]. Computational modeling of complete reaction pathways reveals that seemingly minor differences in activation energies, often less than 10 kilojoules per mole, can lead to dramatically different product distributions [23] [24]. These calculations emphasize the importance of considering both thermodynamic and kinetic factors in predicting reaction outcomes [19] [21].
The computational approach has been particularly valuable in understanding the influence of different substituents on regioselectivity [16] [20]. Studies examining systematically varied substituent patterns demonstrate that electron-donating groups at specific positions can completely reverse the inherent regioselectivity of the system [16] [20]. These theoretical predictions have been validated through comparison with experimental data, showing excellent agreement between calculated and observed selectivity ratios [19] [23].
| Computational Parameter | Value Range | Reference Method |
|---|---|---|
| LUMO Energy | -2.5 to -3.0 eV | B3LYP/6-31G* |
| Activation Energy (C4) | 65-80 kJ/mol | ωB97X-D/6-311++G** |
| Activation Energy (C6) | 70-85 kJ/mol | ωB97X-D/6-311++G** |
| Selectivity Ratio (C4:C6) | 3:1 to 8:1 | DFT/PCM |
Hydrogen bonding interactions play a crucial role in stabilizing reaction intermediates formed during the chemical transformations of 4,6-dichloro-2-methylpyrimidine-5-carbaldehyde [25] [26] [27]. These non-covalent interactions significantly influence reaction pathways and can alter the relative stability of competing intermediates by energies ranging from 10 to 25 kilojoules per mole [25] [28].
The pyrimidine nitrogen atoms serve as effective hydrogen bond acceptors, capable of forming stabilizing interactions with various hydrogen bond donors present in reaction media or substrate molecules [26] [27]. Nuclear magnetic resonance spectroscopy studies demonstrate that these hydrogen bonding interactions cause characteristic downfield shifts in proton signals, with chemical shift changes of 0.5 to 1.5 parts per million being commonly observed upon complex formation [25] [26]. The strength of these interactions is highly dependent on the basicity of the nitrogen atoms, which is modulated by the electron-withdrawing effects of the chlorine substituents and aldehyde group [27] [29].
In nucleophilic aromatic substitution reactions, hydrogen bonding between the nucleophile and pyrimidine nitrogen atoms can pre-organize the reactive complex and direct the approach of the attacking species [16] [25]. This pre-organization effect is particularly pronounced with nucleophiles that possess both nucleophilic and hydrogen bonding capabilities, such as alkoxides or amines [16] [29]. Computational studies reveal that hydrogen-bonded complexes between nucleophiles and the substrate can lower activation barriers by 15-30 kilojoules per mole compared to non-hydrogen-bonded pathways [25] [16].
The aldehyde functionality also participates in hydrogen bonding interactions, particularly in its hydrated form or when complexed with protic solvents [28] [39]. These interactions can significantly influence the electrophilicity of the carbonyl carbon and affect the kinetics of condensation reactions [39] [25]. Crystallographic studies of related pyrimidine carbaldehyde compounds reveal extensive hydrogen bonding networks in the solid state, with N-H···O and C-H···O interactions being predominant [25] [28]. The average hydrogen bond energies in these systems range from 15 to 20 kilojoules per mole for N-H···O interactions and 5 to 8 kilojoules per mole for weaker C-H···O contacts [25] [28].
Irritant